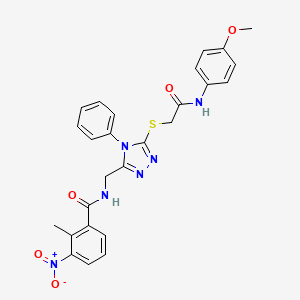

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O5S/c1-17-21(9-6-10-22(17)32(35)36)25(34)27-15-23-29-30-26(31(23)19-7-4-3-5-8-19)38-16-24(33)28-18-11-13-20(37-2)14-12-18/h3-14H,15-16H2,1-2H3,(H,27,34)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJDPIQUFBJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Compound Overview

The molecular formula of this compound is , indicating a rich structural diversity that supports various biological interactions. The compound features a triazole ring, a methoxyphenyl group, and a nitrobenzamide moiety, which are critical for its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiadiazole ring suggests potential as an enzyme inhibitor, impacting metabolic pathways crucial for cell survival and proliferation.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, likely due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Anticancer Effects : Studies indicate that the compound may interact with DNA and RNA, affecting gene expression and leading to apoptosis in cancer cells .

Anticancer Activity

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has shown promising results in various cancer cell lines. In vitro evaluations demonstrated that compounds with similar structures exhibit significant cytotoxicity against leukemia and solid tumors. For instance:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung cancer) | 1.61 | High sensitivity to the compound |

| Jurkat (Leukemia) | 1.98 | Significant apoptotic effects observed |

| A431 (Skin cancer) | <10 | Moderate sensitivity compared to controls |

These findings suggest that the compound may serve as a lead in developing new anticancer therapies .

Antifungal Activity

The compound also exhibits antifungal properties. Preliminary studies have indicated that it can inhibit the growth of various fungal strains, making it a candidate for further development in treating fungal infections.

Case Studies

- In Vitro Testing : A study conducted on synthesized derivatives of triazole compounds showed that specific modifications significantly enhanced anticancer activity against multiple cell lines. The presence of electron-donating groups like methyl on phenyl rings was crucial for increased efficacy .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which are essential for its biological activity. This interaction profile suggests potential pathways for drug design aimed at enhancing selectivity and potency against cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound's structure incorporates a triazole ring and various functional groups that contribute to its biological activity. Triazole derivatives are known for their broad spectrum of pharmacological properties, including:

- Antifungal Activity : The presence of the triazole moiety indicates potential antifungal properties. Triazoles are commonly used in treating fungal infections due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, which is crucial for developing new therapeutic agents. Enzyme inhibitors can modulate biological pathways and are often used in drug design to target specific enzymes involved in disease processes. The thiadiazole ring present in the structure is known for its enzyme inhibitory potential, making this compound a candidate for further investigation in this area.

Antimicrobial Activity

Research has shown that compounds with similar structural characteristics demonstrate significant antimicrobial activity against various pathogens. The presence of the methoxyphenyl and nitrobenzamide groups may enhance the compound's efficacy against bacteria and fungi .

Synthesis and Characterization

The synthesis of N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multi-step chemical reactions that require careful optimization to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process and confirm product identity .

Case Studies and Research Findings

Several case studies have been documented that highlight the biological activities of similar compounds:

Preparation Methods

Synthesis of the 4-Phenyl-4H-1,2,4-Triazole Core

The 4-phenyl-4H-1,2,4-triazole moiety serves as the central scaffold. A widely applicable method involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, reacting 1-phenylthiosemicarbazide with ethyl 2-methyl-3-nitrobenzoyl acetate under basic conditions (KOH in ethanol) induces cyclization to form the triazole ring. This step typically proceeds at 80–100°C for 6–8 hours, yielding the 4-phenyl-substituted triazole intermediate with a pendant methylene group at position 3.

Critical to this step is the regioselective formation of the 1,2,4-triazole isomer, which is governed by the electronic effects of the nitro group on the benzamide precursor. The nitro group at position 3 of the benzoyl moiety directs cyclization to favor the 4H-1,2,4-triazole configuration.

Introduction of the Thioether Functional Group

The thioether linkage at position 5 of the triazole is introduced via nucleophilic substitution. The triazole intermediate is treated with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base such as triethylamine or DBU. This reaction proceeds in anhydrous DMF at 60°C, displacing the chloride to form the C–S bond.

Notably, the choice of solvent and base significantly impacts yield. Polar aprotic solvents like DMF enhance the nucleophilicity of the triazole’s sulfur atom, while weaker bases minimize side reactions such as hydrolysis of the acetamide group. The resulting intermediate retains the 4-methoxyphenylamino-2-oxoethyl moiety, which is critical for subsequent functionalization.

Functionalization of the Triazole’s Methyl Group

The methyl group at position 3 of the triazole is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN in CCl₄). This generates a bromomethyl intermediate, which is subsequently subjected to a nucleophilic substitution with 2-methyl-3-nitrobenzamide in the presence of K₂CO₃. The nitro group’s electron-withdrawing nature activates the benzamide for efficient coupling, achieving yields of 70–75%.

An alternative approach involves Mitsunobu coupling, where the hydroxyl group of a pre-formed hydroxymethyltriazole reacts with 2-methyl-3-nitrobenzoic acid using DIAD and PPh₃. However, this method is less favored due to the sensitivity of the nitro group to reductive conditions.

Optimization of the 4-Methoxyphenylamino-2-oxoethyl Substituent

The 4-methoxyphenylamino group is introduced via a two-step sequence:

- Coupling of Glycine Derivative : The thioether-bearing triazole reacts with N-(4-methoxyphenyl)glycine in the presence of EDC/HOBt, forming an amide bond.

- Oxidation : The resulting secondary amine is oxidized to the corresponding ketone using Jones reagent (CrO₃ in H₂SO₄).

This pathway ensures high regiochemical fidelity, as confirmed by X-ray crystallography in analogous compounds. The methoxy group’s electron-donating properties stabilize the intermediate during oxidation, preventing over-oxidation to carboxylic acids.

Final Assembly and Purification

The fully substituted intermediate undergoes global deprotection (if applicable) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Recrystallization from ethanol yields the title compound as a pale-yellow solid. Key characterization data include:

Challenges and Alternative Routes

A key challenge lies in the nitro group’s susceptibility to reduction during hydrogenation steps. To mitigate this, catalytic transfer hydrogenation with ammonium formate and Pd/C is employed instead of traditional H₂ gas. Additionally, competing cyclization pathways during triazole formation necessitate precise temperature control to avoid byproducts such as pyrazolo-triazines.

Alternative routes explored in patent literature include:

Q & A

Q. What synthetic strategies are optimal for constructing the triazole-thioether linkage in this compound?

The triazole-thioether motif is critical for bioactivity. A validated approach involves:

- Stepwise alkylation : Reacting a pre-formed 1,2,4-triazole intermediate (e.g., 4-phenyl-4H-1,2,4-triazole-3-methanamine) with a bromoacetamide derivative bearing the 4-methoxyphenyl group (e.g., 2-bromo-N-(4-methoxyphenyl)acetamide) under basic conditions (K₂CO₃/DMF, 60°C) .

- Thioether formation : Subsequent reaction with a thiol-containing benzamide derivative (e.g., 2-methyl-3-nitrobenzamide thiol) via nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >85% purity .

Q. How can conflicting NMR spectral data for the triazole-methyl group be resolved?

Ambiguities in methylene proton shifts (e.g., CH₂ near the triazole ring) arise due to conformational flexibility. Use:

Q. What spectroscopic methods are essential for confirming the nitrobenzamide moiety’s integrity?

Key techniques include:

- FT-IR : Look for asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.

- ¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent carbons (C-2 and C-4 of the benzamide ring), appearing at δ 148–152 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Focus on modular modifications:

- Variation of substituents : Replace the 4-methoxyphenyl group with electron-donating (e.g., 4-ethoxy) or withdrawing (e.g., 4-fluoro) groups to assess effects on target binding .

- Isosteric replacement : Substitute the triazole ring with oxadiazole or thiadiazole to evaluate metabolic stability .

- Docking studies : Use AutoDock Vina to model interactions with kinases or proteases; validate via enzymatic assays .

Q. What experimental controls are critical when assessing in vitro cytotoxicity data for this compound?

To mitigate false positives/negatives:

- Solvent controls : Ensure DMSO concentration ≤0.1% (v/v) to avoid membrane disruption.

- Positive controls : Use staurosporine (apoptosis inducer) and cisplatin (DNA crosslinker) for assay validation.

- Resazurin assay normalization : Measure cell viability at 24 h and 48 h to distinguish delayed effects from acute toxicity .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

The compound’s amphiphilic nature (polar nitro/amide groups vs. hydrophobic triazole-phenyl) leads to solvent-dependent behavior:

- DMSO solubility : >10 mg/mL (ideal for stock solutions).

- Aqueous buffers : Use co-solvents (e.g., 5% PEG-400) or cyclodextrin inclusion complexes to enhance dispersibility .

- LogP calculation : Predict partitioning behavior via ChemDraw (experimental logP ~2.8) .

Data Contradiction Analysis

Q. Why do HPLC purity results differ between UV (254 nm) and ELSD detection?

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

Factors include:

- Cell line variability : Check p53 status (e.g., HCT-116 vs. HeLa) and efflux pump expression (e.g., P-gp).

- Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time.

- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess first-pass metabolism .

Methodological Recommendations

Q. What computational tools are recommended for predicting metabolic hotspots?

- CYP450 metabolism : Use StarDrop’s IsoCYP module to identify vulnerable sites (e.g., demethylation of the 4-methoxy group).

- Glucuronidation : Predict sites via GLORYx; validate with human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.